molecular formula C48H38O2 B8200432 (R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B8200432
M. Wt: 646.8 g/mol
InChI Key: YPHADLIUPBJHAW-UHFFFAOYSA-N
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Description

®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties. This compound features a binaphthalene core with anthracenyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The anthracenyl groups can be reduced to form dihydroanthracene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like AlCl₃ (Aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield anthracenyl ketones, while reduction of the anthracenyl groups can produce dihydroanthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a fluorescent probe due to the presence of anthracenyl groups. It can be used in imaging and diagnostic applications, where its fluorescence properties help in the visualization of biological processes.

Industry

In the industrial sector, ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is explored for its use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects is largely dependent on its interaction with molecular targets. In catalysis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. In biological applications, its fluorescence properties are utilized for imaging, where it interacts with specific biomolecules to emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1,1’-Binaphthyl-2,2’-diamine
  • ®-(+)-1,1’-Binaphthyl-2,2’-bis(diphenylphosphine)

Uniqueness

Compared to similar compounds, ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol stands out due to the presence of anthracenyl groups, which impart unique fluorescence properties. This makes it particularly valuable in applications requiring optical properties, such as imaging and optoelectronics.

Properties

IUPAC Name

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28,49-50H,5-6,11-12,17-18,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHADLIUPBJHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=C4C=CC=CC4=CC5=CC=CC=C53)O)C6=C7CCCCC7=CC(=C6O)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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